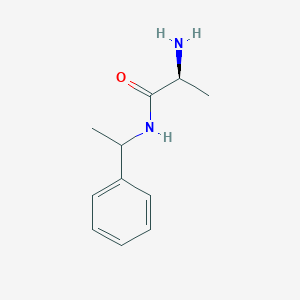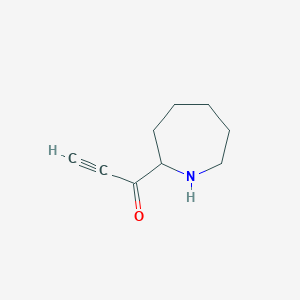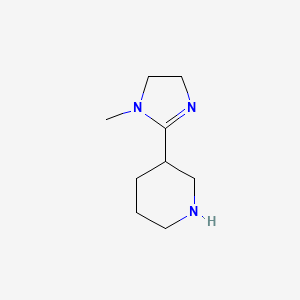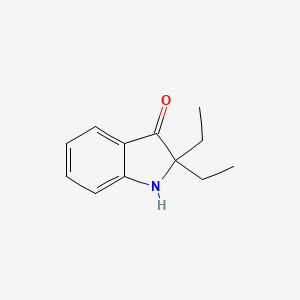![molecular formula C9H8F2OS B13204622 1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one CAS No. 1152913-89-7](/img/structure/B13204622.png)
1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C₉H₈F₂OS It is characterized by the presence of a difluorophenyl group attached to a sulfanyl group, which is further connected to a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one typically involves the reaction of 3,4-difluorothiophenol with a suitable propanone derivative under controlled conditions. One common method is the nucleophilic substitution reaction where 3,4-difluorothiophenol reacts with 2-bromo-1-propanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Halogens (e.g., bromine, chlorine), nitro groups; reactions are conducted in the presence of a catalyst such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development. Its derivatives may exhibit therapeutic effects against various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance the compound’s binding affinity to specific targets, while the sulfanyl and propan-2-one moieties contribute to its overall reactivity and stability. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparación Con Compuestos Similares
1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one can be compared with other similar compounds, such as:
1-[(3,4-Dichlorophenyl)sulfanyl]propan-2-one: Similar structure but with chlorine atoms instead of fluorine. It may exhibit different reactivity and biological activity due to the presence of chlorine.
1-[(3,4-Difluorophenyl)sulfanyl]ethanone: Similar structure but with an ethanone moiety instead of propan-2-one. The shorter carbon chain may affect its chemical properties and applications.
1-[(3,4-Difluorophenyl)sulfanyl]butan-2-one: Similar structure but with a butan-2-one moiety. The longer carbon chain may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
1152913-89-7 |
|---|---|
Fórmula molecular |
C9H8F2OS |
Peso molecular |
202.22 g/mol |
Nombre IUPAC |
1-(3,4-difluorophenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C9H8F2OS/c1-6(12)5-13-7-2-3-8(10)9(11)4-7/h2-4H,5H2,1H3 |
Clave InChI |
BDJDDLMIGAPKDU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CSC1=CC(=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204549.png)
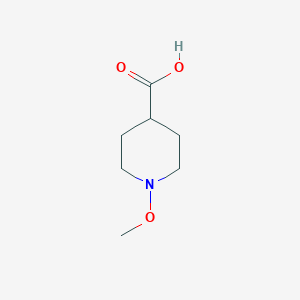
![3-{[(Tert-butoxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13204567.png)
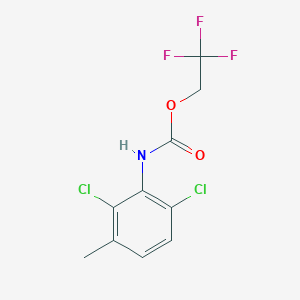
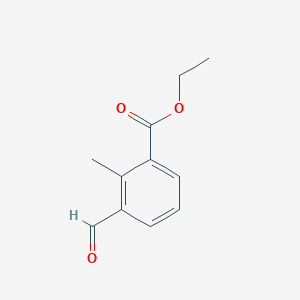
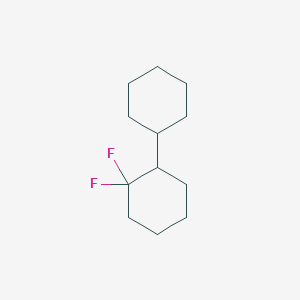
![4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13204599.png)

![Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204604.png)

